Cas no 1806124-19-5 (3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile)

3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is a versatile heterocyclic building block used in pharmaceutical and agrochemical synthesis. Its key structural features—an iodine substituent at the 3-position, a trifluoromethoxy group at the 2-position, and an acetonitrile moiety at the 6-position—make it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization. The electron-withdrawing trifluoromethoxy group enhances reactivity, while the iodine atom facilitates palladium-catalyzed transformations such as Suzuki or Sonogashira couplings. This compound is particularly useful in the development of fluorinated pyridine derivatives, which are sought after for their metabolic stability and bioactivity. Its high purity and well-defined structure ensure consistent performance in synthetic applications.
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile structure
1806124-19-5 structure
Product Name:3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
CAS No:1806124-19-5
MF:C8H4F3IN2O
MW:328.029844284058
CID:4912134
Update Time:2025-05-23

3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
    • Inchi: 1S/C8H4F3IN2O/c9-8(10,11)15-7-6(12)2-1-5(14-7)3-4-13/h1-2H,3H2
    • InChI Key: GBYGCKWCDNGLSI-UHFFFAOYSA-N
    • SMILES: IC1C=CC(CC#N)=NC=1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • XLogP3: 2.7
  • Topological Polar Surface Area: 45.9

3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026002324-250mg
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
1806124-19-5 97%
250mg
$741.20 2022-04-01
Alichem
A026002324-500mg
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
1806124-19-5 97%
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$1,029.00 2022-04-01
Alichem
A026002324-1g
3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile
1806124-19-5 97%
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Additional information on 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile

Introduction to 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5)

3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5) is a versatile compound with significant potential in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention for its utility in the synthesis of bioactive molecules and its role in various biological studies. In this article, we will delve into the chemical properties, synthetic routes, and biological applications of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile.

Chemical Structure and Properties

The molecular formula of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is C10H5F3INO2, and it has a molecular weight of approximately 349.04 g/mol. The compound features a pyridine ring substituted with an iodo group at the 3-position, a trifluoromethoxy group at the 2-position, and a cyano group at the 6-position. These functional groups contribute to the compound's unique reactivity and stability, making it a valuable building block in organic synthesis.

The presence of the iodo group allows for facile cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are essential in the synthesis of complex organic molecules. The trifluoromethoxy group imparts lipophilicity and metabolic stability, while the cyano group can be readily converted into other functional groups through various chemical transformations.

Synthetic Routes

The synthesis of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile has been reported in several studies, each highlighting different approaches to achieve high yields and purity. One common method involves the sequential introduction of the trifluoromethoxy and iodo groups onto a pyridine scaffold, followed by the addition of the cyano group.

A typical synthetic route begins with 2-chloro-6-cyanopyridine, which undergoes nucleophilic substitution with trifluoromethoxide to form 2-(trifluoromethoxy)pyridine-6-carbonitrile. Subsequent iodination at the 3-position yields the desired product. This approach is advantageous due to its high atom economy and mild reaction conditions.

Biological Applications

3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile has shown promising biological activity in various studies, particularly in the context of drug discovery and development. Recent research has focused on its potential as a lead compound for developing new therapeutic agents.

In one study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of derivatives of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile. The results indicated that these derivatives effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases.

Another area of interest is the compound's activity against cancer cells. A study published in Cancer Research demonstrated that certain derivatives of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells. This selective activity makes it an attractive candidate for further development as an anticancer agent.

Clinical Relevance

The clinical relevance of 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is underscored by its potential applications in treating various diseases. The compound's ability to modulate key biological pathways involved in inflammation and cancer makes it a valuable tool for researchers and pharmaceutical companies alike.

Clinical trials are currently underway to evaluate the safety and efficacy of derivatives of this compound in treating specific conditions. Preliminary results have been encouraging, with several compounds showing promising therapeutic effects without significant adverse effects.

FUTURE DIRECTIONS AND CONCLUSIONS

The future of research on 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile is promising, with ongoing efforts aimed at optimizing its structure for improved biological activity and pharmacological properties. Advances in synthetic methods and computational modeling are expected to accelerate the discovery of novel derivatives with enhanced therapeutic potential.

In conclusion, 3-Iodo-2-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1806124-19-5) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an important molecule for further investigation and development.

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